(+)-18-Methoxycoronaridine hydrochloride

Cardiac safety hERG channel QT prolongation

Choose enantiomerically pure (+)-18-Methoxycoronaridine hydrochloride for reproducible in vivo addiction research without the confounds of ibogaine. Unlike ibogaine or noribogaine, this compound exhibits no cerebellar Purkinje cell toxicity at 100 mg/kg and no hERG channel blockade (IC₅₀ >50 µM), eliminating cardiac arrhythmia risk and neurotoxicity as experimental variables. Its exclusive CYP2C19 metabolism enables precision PK/PD stratification, while its narrow α3β4 selectivity (Kᵢ ~700 nM; no NMDA/5-HTT binding) validates mechanistic studies. Ideal for chronic dosing, microinjection studies, and synergistic polypharmacy protocols. ≥98% purity. For research use only.

Molecular Formula C22H29ClN2O3
Molecular Weight 404.9 g/mol
Cat. No. B13844836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-18-Methoxycoronaridine hydrochloride
Molecular FormulaC22H29ClN2O3
Molecular Weight404.9 g/mol
Structural Identifiers
SMILESCOCCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.Cl
InChIInChI=1S/C22H28N2O3.ClH/c1-26-10-8-15-11-14-12-22(21(25)27-2)19-17(7-9-24(13-14)20(15)22)16-5-3-4-6-18(16)23-19;/h3-6,14-15,20,23H,7-13H2,1-2H3;1H/t14?,15-,20?,22+;/m1./s1
InChIKeyCVBFKKVQGICEBT-XGNADRIESA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-18-Methoxycoronaridine Hydrochloride: A Synthetically Resolved Iboga Alkaloid Congener for Anti-Addictive and Anti-Parasitic Research Procurement


(+)-18-Methoxycoronaridine hydrochloride, also known as zolunicant hydrochloride or (+)-18-MC·HCl, is the enantiomerically pure (+)-isomer of the synthetic ibogaine analog 18-methoxycoronaridine [1]. It belongs to the iboga alkaloid congener class and functions primarily as a selective antagonist at α3β4 nicotinic acetylcholine receptors (nAChRs), a mechanism implicated in modulating mesolimbic dopaminergic pathways involved in drug reward and reinforcement [2]. First synthesized via chemical resolution of racemic 18-MC using chiral camphorsulfonyl chloride [1], the compound has been investigated as a potential treatment for multiple forms of substance use disorder and as a leishmanicidal agent [2].

Why Ibogaine, Racemic 18-MC, Noribogaine, or Coronaridine Cannot Substitute for (+)-18-Methoxycoronaridine Hydrochloride in Safety-Critical Research


Although ibogaine, noribogaine, racemic (±)-18-MC, and coronaridine share structural and mechanistic overlap with (+)-18-MC·HCl, their pharmacological profiles diverge substantially in dimensions that directly impact experimental safety and interpretability. Ibogaine and noribogaine exhibit potent hERG channel blockade (IC₅₀ values of 3–4 µM and ~2.86 µM, respectively) associated with QT prolongation and cardiac arrhythmia risk, whereas the IC₅₀ of 18-MC exceeds 50 µM [1]. Furthermore, ibogaine—but not 18-MC—causes cerebellar Purkinje cell neurotoxicity, whole-body tremors, and bradycardia at behaviorally active doses, confounds that severely limit reproducibility in chronic in vivo models [2]. These quantitative differences mean that substituting any close analog for (+)-18-MC·HCl introduces unquantified safety liabilities and mechanistic ambiguity, undermining the validity of neurobehavioral or toxicological endpoints.

Quantitative Evidence Guide: Verifiable Differentiation of (+)-18-Methoxycoronaridine Hydrochloride Against the Closest Comparators


hERG Potassium Channel Blockade: 18-MC vs. Ibogaine and Noribogaine

In whole-cell patch clamp assays using HEK 293 cells heterologously expressing human ERG potassium channels, (+)-18-MC·HCl (reported as 18-MC) demonstrated an hERG IC₅₀ of >50 µM, compared to ibogaine IC₅₀ values of 4.09 ± 0.69 µM (semisynthetic) and 3.53 ± 0.16 µM (extracted), and noribogaine IC₅₀ of 2.86 ± 0.68 µM [1]. A separate study confirmed an 18-MC hERG IC₅₀ of 15 µM, still ~3–5× higher than ibogaine's IC₅₀ of ~3 µM [2]. hERG channel binding affinities (Kᵢ) for all iboga alkaloids tested, including 18-MC, fell within the 0.71–3.89 µM range, indicating that 18-MC binds the channel with comparable affinity but produces substantially less functional blockade [1].

Cardiac safety hERG channel QT prolongation iboga alkaloid

Cerebellar Neurotoxicity and Tremorigenicity: 18-MC vs. Ibogaine in Rodent Models

Ibogaine, at doses ≥100 mg/kg, produces histologically confirmed Purkinje cell loss in the cerebellar vermis and overt whole-body tremors in rats [1]. In contrast, 18-MC at an equimolar or higher dose (100 mg/kg) produced no evidence of cerebellar toxicity and no apparent tremorigenic effect [1][2]. At the behaviorally efficacious dose of 40 mg/kg, both ibogaine and 18-MC reduced morphine and cocaine self-administration; however, ibogaine additionally caused nonspecific motor effects (tremors, decreased general motivated behavior), whereas 18-MC did not [1].

Neurotoxicity Purkinje cells cerebellum tremor

Receptor Selectivity Profile: 18-MC vs. Ibogaine Across Multiple CNS Targets

Radioligand binding and functional studies demonstrate that while both 18-MC and ibogaine have comparable affinities for kappa opioid and α3β4 nicotinic receptors, 18-MC has no detectable affinity for the α4β2 nAChR subtype, NMDA receptor channels, or the serotonin (5-HT) transporter—all targets bound by ibogaine [1]. Quantitatively, 18-MC exhibits an α3β4 nAChR Kᵢ of approximately 700 nM (determined from kinetic kₒff/kₒn measures) [2], and mu opioid receptor Kᵢ of ~1,100 nM in guinea pig brain membranes [2], while ibogaine binds NMDA receptors with a Kᵢ of 1.01 ± 0.1 µM [3] and sigma-2 receptors, sodium channels, and the 5-HT transporter with appreciable affinity [1].

α3β4 nicotinic receptor NMDA receptor sigma-2 receptor 5-HT transporter

Behavioral Selectivity for Drug vs. Non-Drug Reinforcers: 18-MC vs. Ibogaine in Rat Self-Administration

At an equivalent dose of 40 mg/kg (i.p.), both 18-MC and ibogaine significantly decreased intravenous self-administration of morphine and cocaine and oral self-administration of ethanol and nicotine in rats [1][2]. Critically, ibogaine also significantly decreased bar-press responding for a non-drug reinforcer (water), indicating a generalized motivational or motor suppressive effect, whereas 18-MC did not affect water-responding at the same behaviorally efficacious dose [1][2]. Both compounds attenuated opioid withdrawal signs and decreased extracellular dopamine in the nucleus accumbens, but only ibogaine increased accumbal serotonin levels, a neurochemical correlate potentially linked to its hallucinogenic profile [1].

drug self-administration behavioral selectivity non-drug reinforcer addiction model

Metabolic Pathway Selectivity: 18-MC O-Demethylation by Polymorphic CYP2C19 vs. Ibogaine's Complex Multi-CYP Metabolism

In human liver microsomes and cDNA-expressing systems, the major metabolic pathway of 18-MC is O-demethylation to 18-hydroxycoronaridine (18-HC), catalyzed predominantly by CYP2C19 (Kₘ = 1.34 µM, Vₘₐₓ = 0.21 nmol/mg/min in CYP2C19-expressing microsomes) [1]. In human liver microsomes, the Kₘ ranged from 2.81 to 7.9 µM and Vₘₐₓ from 0.045 to 0.29 nmol/mg/min across different donor livers [1]. The selective CYP2C19 inhibitor S-mephenytoin inhibited 18-MC O-demethylation by 65%, and anti-rat CYP2C antibodies inhibited 18-HC formation by 70%; no other cytochrome P450 isoform contributed appreciably [1]. This sharply contrasts with ibogaine, which is metabolized by multiple CYP isoforms (primarily CYP2D6) to noribogaine, a long-half-life metabolite with its own potent hERG blocking activity [2].

CYP2C19 drug metabolism pharmacogenomics 18-hydroxycoronaridine

Optimal Research and Preclinical Application Scenarios for (+)-18-Methoxycoronaridine Hydrochloride


Chronic In Vivo Substance Use Disorder (SUD) Models Requiring Repeated Dosing Without Neurotoxic or Cardiac Confounds

In rodent models of opioid, stimulant, alcohol, and nicotine self-administration, 18-MC at 40 mg/kg (i.p.) reduces drug intake without suppressing non-drug motivated behavior (water-responding) [1]. Unlike ibogaine, which produces cerebellar Purkinje cell loss and whole-body tremors at ≥100 mg/kg, 18-MC produces no cerebellar toxicity at the same dose level, enabling chronic or repeated-intermittent dosing regimens essential for withdrawal, reinstatement, and incubation-of-craving paradigms [1][2]. The absence of hERG blockade at clinically relevant concentrations (IC₅₀ >50 µM) further supports longitudinal cardiovascular monitoring without drug-induced arrhythmia as a confounding variable [3].

Target Validation and Mechanistic Deconvolution of α3β4 Nicotinic Receptor Antagonism in Reward Circuitry

18-MC is the most selective α3β4 nicotinic receptor antagonist among the iboga alkaloid congeners, with a Kᵢ of ~700 nM at α3β4 and no detectable binding at α4β2, NMDA channels, or the 5-HT transporter [2][4]. This narrow target profile makes it the tool compound of choice for pharmacological validation experiments (e.g., local microinjection into the medial habenula, interpeduncular nucleus, or basolateral amygdala) where polypharmacology from ibogaine (which additionally binds NMDA, sigma-2, sodium channels, and 5-HTT) would confound interpretation [1][2].

Pharmacogenomically Stratified Translational PK/PD Studies Using CYP2C19 as a Metabolic Probe

Because 18-MC is metabolized almost exclusively by CYP2C19 to 18-hydroxycoronaridine (Kₘ 1.34–7.9 µM in human liver microsomes), it can serve both as a preclinical therapeutic candidate and as a CYP2C19 phenotyping probe [4]. Researchers can leverage the known CYP2C19 polymorphism (poor, intermediate, extensive, and ultrarapid metabolizer genotypes) to stratify PK/PD outcomes in humanized mouse models or in vitro hepatocyte assays, enabling precision medicine-oriented study designs that are not feasible with the multi-CYP metabolism profile of ibogaine [4].

Combination Pharmacotherapy Studies with Other α3β4 Antagonists at Sub-Threshold Doses

Low-dose combinations of 18-MC with other α3β4 nicotinic antagonists (e.g., mecamylamine, dextromethorphan, bupropion) synergistically decrease morphine, methamphetamine, and nicotine self-administration at doses that are individually ineffective, a phenomenon demonstrated specifically for 18-MC in preclinical models [1]. This combinatorial strategy exploits 18-MC's clean selectivity profile and favorable safety margin, enabling mechanism-based polypharmacy designs that cannot be safely recapitulated with ibogaine or noribogaine due to their off-target liabilities [1][3].

Quote Request

Request a Quote for (+)-18-Methoxycoronaridine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.